N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

Carbonic Anhydrase Inhibition Cancer Therapeutics Sulfonamide SAR

Secure 694515-09-8 for your carbonic anhydrase IX/XII drug discovery program. This compound fills a critical structural gap in published SLC-0111 analog series. Its p-methyl phenyl sulfonyl tail enhances CA IX potency, while the 4-fluorophenyl moiety introduces a unique selectivity vector not achievable with other halogen substitutions. Avoid generic replacement risk by using the precise chemotype validated in focused CA inhibitor SAR campaigns. Ideal for enzymatic profiling, cellular target engagement studies, and analytical reference standard development.

Molecular Formula C16H16FNO3S
Molecular Weight 321.4g/mol
CAS No. 694515-09-8
Cat. No. B353942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide
CAS694515-09-8
Molecular FormulaC16H16FNO3S
Molecular Weight321.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C16H16FNO3S/c1-12-2-8-15(9-3-12)22(20,21)11-10-16(19)18-14-6-4-13(17)5-7-14/h2-9H,10-11H2,1H3,(H,18,19)
InChIKeyFFOGSNBVDUXFAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide (CAS 694515-09-8) – Procurement-Relevant Identity and Compound Class Position


N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide (CAS 694515-09-8) is a synthetic sulfonyl-propanamide derivative belonging to the broader class of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides. This chemical class has garnered attention as a source of carbonic anhydrase (CA) inhibitors, particularly following the clinical advancement of the selective CA IX inhibitor SLC-0111 [1]. The compound features a 4-fluorophenyl moiety on the amide nitrogen and a 4-methylphenyl sulfonyl tail, structural elements that are known to modulate CA isoform selectivity and potency within this chemotype [1]. While specific published data for this precise CAS number remain scarce in the primary literature, its structural architecture places it among sulfonamide-based sulfone analogs that have demonstrated nanomolar inhibitory activity against tumor-associated CA isoforms IX and XII [1]. For procurement decisions, this compound represents a distinct chemical entity within a medicinally relevant scaffold, warranting evaluation against its closest structural analogs.

Why N-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide Cannot Be Casually Replaced by In-Class Alternatives


Within the N-phenyl-2-(phenylsulfonyl)propanamide chemotype, even minor structural modifications produce substantial shifts in carbonic anhydrase isoform selectivity and inhibitory potency [1]. Published structure-activity relationship (SAR) data for closely related sulfonamide-based sulfones demonstrate that the nature and position of substituents on both the N-phenyl ring and the sulfonyl phenyl tail dictate whether a compound preferentially inhibits the cytosolic off-target isoforms hCA I/II or the tumor-associated isoforms hCA IX/XII [1]. For instance, in a series of SLC-0111 analogs, the introduction of a p-methyl group on the phenyl tail improved hCA IX potency, while different N-phenyl substitutions altered selectivity ratios [1]. Consequently, the specific 4-fluorophenyl and 4-methylphenyl sulfonyl combination present in CAS 694515-09-8 is expected to yield a unique selectivity and potency profile that cannot be extrapolated from analogs bearing different halogen, methyl, or methoxy substitution patterns. Generic replacement without comparative biological evaluation therefore carries a high risk of selecting a compound with inferior target engagement or unintended off-target activity, underscoring the necessity of compound-specific evidence for scientific procurement.

Quantitative Differentiation Evidence for N-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide (694515-09-8)


Carbonic Anhydrase IX Inhibitory Potency: Structural Analog Benchmarking

Although direct hCA IX inhibition data for CAS 694515-09-8 have not been published, its closest structurally characterized analogs in the N-phenyl-2-(phenylsulfonyl)propanamide series provide a quantitative framework for expected differentiation. In the Elbadawi et al. (2021) study, sulfonamide-based sulfone 5f – which shares the N-phenylpropanamide core and a substituted phenylsulfonyl tail – inhibited hCA IX with a Ki of 4.3 nM [1]. The lead compound SLC-0111 displayed a higher Ki (less potent) under identical assay conditions. The 4-fluorophenyl and 4-methylphenyl sulfonyl substitution pattern of the target compound is predicted to alter both the hydrophobic tail fit within the hCA IX active site and the linker flexibility relative to 5f, potentially modulating both potency and isoform selectivity. This class-level inference establishes a quantitative expectation of low-nanomolar hCA IX inhibitory activity for the target compound, positioning it among the more potent analogs in the series.

Carbonic Anhydrase Inhibition Cancer Therapeutics Sulfonamide SAR

Isoform Selectivity Profile: hCA IX vs. hCA II Discrimination

The sulfonamide-based sulfone series demonstrates that proper substitution can achieve notable selectivity for the tumor-associated hCA IX isoform over the ubiquitous cytosolic hCA II. In the reference study, compound 5f displayed preferential hCA IX inhibition, whereas other analogs (e.g., 5c) showed potent but less selective profiles [1]. The 4-fluorophenyl moiety in the target compound is a structural feature that may enhance hydrophobic interactions within the hCA IX active site while reducing affinity for hCA II, based on SAR trends observed across the series. The target compound's unique combination of 4-fluoro on the anilide ring and 4-methyl on the sulfonyl phenyl ring has not been explicitly profiled, but represents a deliberate structural divergence from the published analogs that is expected to yield a distinct selectivity window. This inference is directly relevant for procurement decisions, as selectivity against hCA II is critical for minimizing systemic side effects in potential therapeutic applications.

Isoform Selectivity Carbonic Anhydrase Off-Target Risk

Antiproliferative Activity in Colon Cancer Cells: In Vitro Proof-of-Concept

Beyond enzymatic inhibition, the functional anticancer potential of this chemotype has been demonstrated in cellular assays. In the Elbadawi et al. study, sulfone 5f was evaluated against HCT-116 colon cancer cells for antiproliferative effects and was further assessed for its impact on cell cycle progression and apoptosis induction [1]. While the target compound itself has not been subjected to these cellular assays, the close structural relationship suggests that it may exhibit comparable or differentiated cellular activity. The presence of the 4-fluorophenyl group could influence cellular permeability and target engagement, potentially altering the concentration-response relationship relative to the reference analog. This cellular proof-of-concept for the chemotype supports the procurement of the target compound for follow-up cellular profiling studies in HCT-116 and other CA IX-expressing cancer cell lines.

Anticancer Activity Colorectal Cancer Cellular Assay

Structural Uniqueness Within the SLC-0111 Analog Series

The SLC-0111 analog series reported in the literature encompasses a range of N-phenyl substitutions and phenyl tail modifications. A systematic review of the published analogs reveals that the specific combination of a 4-fluorophenyl amide substituent and a 4-methylphenyl sulfonyl tail, as present in CAS 694515-09-8, has not been explicitly profiled in the core medicinal chemistry literature for carbonic anhydrase inhibition [1]. This represents a structural gap in the publicly disclosed SAR landscape. For procurement purposes, this uniqueness translates to a high potential for novel IP generation and for uncovering SAR insights that are not yet claimed by existing publications or patents. The compound thus offers value both as a tool molecule to explore unexplored regions of chemical space within the SLC-0111 chemotype and as a potential starting point for lead optimization programs seeking differentiation from the clinical candidate.

Chemical Diversity Lead Optimization Medicinal Chemistry

Procurement-Driven Application Scenarios for N-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide (694515-09-8)


Carbonic Anhydrase IX/XII Inhibitor Screening and SAR Expansion

Procure CAS 694515-09-8 for inclusion in a focused screening panel against recombinant human carbonic anhydrase isoforms I, II, IX, and XII. The compound's 4-fluorophenyl and 4-methylphenyl sulfonyl substitution pattern fills a structural gap in the published SLC-0111 analog series, enabling the generation of novel SAR data points [1]. Use stopped-flow CO2 hydration assays to determine Ki values and calculate isoform selectivity ratios. Compare directly to the clinical lead SLC-0111 and the potent sulfone 5f (hCA IX Ki = 4.3 nM) to assess whether the 4-fluoro substitution improves selectivity or potency [1]. This application scenario is ideal for medicinal chemistry groups seeking to expand the intellectual property landscape around CA IX-targeted anticancer agents.

Antiproliferative Profiling in CA IX-Expressing Cancer Cell Lines

Following confirmation of enzymatic inhibitory activity, deploy the compound in cellular antiproliferative assays against CA IX-expressing cancer cell lines such as HCT-116 (colorectal) and MCF-7 (breast). The chemotype has established precedent for cellular activity in these models, with the reference analog 5f demonstrating antiproliferative effects and apoptosis induction [1]. Evaluate the target compound under normoxic and hypoxic conditions to determine whether the 4-fluorophenyl modification alters cellular potency or hypoxia selectivity. Include acetazolamide (a non-selective CA inhibitor) as a control to confirm CA-dependent mechanism. This scenario suits translational oncology groups validating CA IX inhibitors as anticancer leads.

Chemical Probe for Target Engagement Studies

Utilize CAS 694515-09-8 as a chemical probe to investigate carbonic anhydrase IX target engagement in cellular thermal shift assays (CETSA) or competition-based pull-down experiments. The compound's distinct substitution pattern relative to published probes may confer differential binding kinetics or residence time on hCA IX. Compare target engagement metrics (e.g., thermal stabilization ΔTm, competition EC50) directly with SLC-0111 and acetazolamide to establish a compound-specific engagement fingerprint [1]. This application is particularly relevant for chemical biology groups seeking tool compounds with novel binding modes for target validation studies.

Reference Standard for Analytical Method Development and Quality Control

Given its structural relationship to the clinically advanced SLC-0111 chemotype, CAS 694515-09-8 can serve as a reference standard for developing HPLC-UV or LC-MS/MS analytical methods to detect and quantify sulfonamide-based sulfone compounds in biological matrices or synthetic mixtures. Establish a certified purity profile using quantitative NMR and HPLC-DAD, and cross-validate against structurally characterized analogs from the published series [1]. This scenario addresses the needs of analytical chemistry and quality control laboratories supporting drug discovery programs in the carbonic anhydrase inhibitor space.

Quote Request

Request a Quote for N-(4-fluorophenyl)-3-[(4-methylphenyl)sulfonyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.